molecular formula C9H5BrN2 B15067841 6-Bromo-3-ethynylimidazo[1,2-a]pyridine

6-Bromo-3-ethynylimidazo[1,2-a]pyridine

Cat. No.: B15067841
M. Wt: 221.05 g/mol
InChI Key: JSVSPONLXZDUKK-UHFFFAOYSA-N
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Description

6-Bromo-3-ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethynylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the bromination of 3-ethynylimidazo[1,2-a]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-ethynylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it has been shown to inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison: 6-Bromo-3-ethynylimidazo[1,2-a]pyridine stands out due to the presence of both the bromine and ethynyl groups, which confer unique reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances the compound’s potential in drug discovery and material science .

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

6-bromo-3-ethynylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H5BrN2/c1-2-8-5-11-9-4-3-7(10)6-12(8)9/h1,3-6H

InChI Key

JSVSPONLXZDUKK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

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